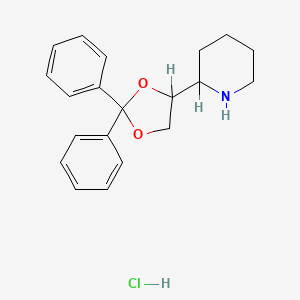

Dioxadrol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ジオキサドロール塩酸塩は、NMDA受容体拮抗作用で知られる解離性麻酔薬です。動物ではフェンシクリジンと類似の効果を示します。 当初はヒトの鎮痛剤として開発されましたが、悪夢や幻覚などの副作用により開発は中止されました .

準備方法

合成経路と反応条件: ジオキサドロール塩酸塩は、ラセミ体の調製とラセミ体の分解によって合成できます。この化合物は、2,2-ジフェニル-1,3-ジオキソラン-4-イル)ピペリジンから誘導されます。 合成には、油状の液体生成物が含まれ、その後塩酸塩に変換されます .

工業生産方法: ジオキサドロール塩酸塩の工業生産は、メタノールからの結晶化によって行われ、融点が256-260°Cの結晶が生成されます。 この化合物は、d体とl体の塩酸塩誘導体として生成され、それぞれ特定の特性と用途を持っています .

化学反応の分析

Primary Reaction Pathways

Dioxadrol hydrochloride undergoes three principal reaction types, mediated by its functional groups and stereochemistry:

Key Observations:

-

Oxidation : The dioxolane ring is susceptible to oxidation, yielding intermediates that influence pharmacological activity.

-

Reduction : Lithium aluminum hydride selectively reduces the dioxolane ring, while hydrogenation modifies the piperidine moiety .

-

Substitution : The hydrochloride group facilitates nucleophilic displacement, particularly under alkaline conditions .

Synthetic Routes:

-

Racemic Preparation :

-

Diastereomer Separation :

| Parameter | α-Diastereomer | β-Diastereomer |

|---|---|---|

| Melting Point (°C) | 249–254 | 295–298 |

| Optical Rotation ([α]D) | +32.1° (methanol) | Racemic |

| Bioactivity | PCP-receptor binding | Minimal activity |

Hydrolysis and Stability

This compound degrades in aqueous environments via two pathways :

-

Intramolecular Displacement :

-

Forms isocyanate intermediates (e.g., 51 ) and reactive species like 2-chloroethylamine, which can cyclize to aziridine .

-

-

Cyclic Fragmentation :

| Degradation Product | Biological Impact |

|---|---|

| 2-Chloroethylamine | Alkylating agent, mutagenic potential |

| Acetaldehyde | Toxic metabolite |

Stereochemical Influence on Reactivity

The 4S,6S configuration of dexoxadrol enhances its binding to phencyclidine (PCP) receptors compared to levoxadrol . This stereospecificity also affects reaction kinetics:

-

Dexoxadrol : Stabilizes methoxy intermediates, slowing hydrolysis .

-

Levoxadrol : Promotes methyl group adsorption, accelerating degradation .

Industrial-Scale Considerations

| Parameter | Specification |

|---|---|

| Crystallization Solvent | Methanol |

| Purity Control | HPLC (>99% enantiomeric excess) |

| Yield Optimization | 85–90% via recrystallization |

科学的研究の応用

Chemical Properties and Mechanism of Action

Dioxadrol hydrochloride is a substituted piperidine derivative with the molecular formula C20H24ClNO2 and a molar mass of approximately 349.87 g/mol. Its primary action is through antagonism of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. By blocking this receptor, dioxadrol inhibits excitatory neurotransmission, leading to its anesthetic and dissociative effects .

Scientific Research Applications

This compound has been investigated across various fields:

1. Neuropharmacology:

- NMDA Receptor Studies: Dioxadrol serves as a model compound for studying NMDA receptor antagonists and their structure-activity relationships. It has been shown to displace phencyclidine binding in vitro, indicating its potential utility in understanding receptor dynamics .

- Neurodegenerative Diseases: Research has explored its effects on neural pathways, suggesting potential therapeutic applications in conditions like Alzheimer's disease and other neurodegenerative disorders .

2. Analgesic Research:

- Pain Management: Initially developed as an analgesic, dioxadrol has been studied for its pain-relieving properties. However, its clinical use was limited due to side effects such as hallucinations and nightmares.

- Animal Studies: In primate models, dexoxadrol has demonstrated significant analgesic effects comparable to ketamine, maintaining higher rates of responding in self-administration tests .

3. Anesthetic Applications:

- Dissociative Anesthesia: Dioxadrol exhibits dissociative anesthetic properties similar to phencyclidine, making it a subject of interest for surgical anesthesia research despite safety concerns.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Study on NMDA Antagonism: A study demonstrated that dioxadrol selectively antagonizes NMDA receptors over other glutamate receptors in rat spinal cord neurons, suggesting its specificity in targeting excitatory pathways .

- Behavioral Studies in Primates: Research involving rhesus monkeys indicated that dexoxadrol maintained higher rates of responding than other tested compounds when self-administered following ketamine sessions, reinforcing its potential as an analgesic agent .

作用機序

ジオキサドロール塩酸塩は、主にNMDA受容体の拮抗作用によって効果を発揮します。この受容体は、シナプスの可塑性と記憶機能に関与しています。NMDA受容体を阻害することで、ジオキサドロール塩酸塩は興奮性神経伝達を阻害し、麻酔効果と解離効果を引き起こします。 この化合物の分子標的はNMDA受容体サブユニットであり、その経路はカルシウムイオン流入と神経伝達物質の放出の調節を含んでいます .

類似化合物:

エトキサドロール: 類似の効果を持つ別のNMDA受容体拮抗薬ですが、薬物動態特性が異なります。

フェンシクリジン: ジオキサドロール塩酸塩と類似の解離性麻酔作用で知られていますが、乱用の可能性が高いです。

ケタミン: NMDA受容体拮抗作用を持つ広く使用されている麻酔薬ですが、安全性プロファイルが異なります。

独自性: ジオキサドロール塩酸塩は、NMDA受容体を選択的に拮抗する特定の構造を持つため、ユニークです。 鎮痛剤としての開発は副作用により中止されましたが、NMDA受容体機能と潜在的な治療用途に関する研究において貴重な化合物であり続けています .

類似化合物との比較

Etoxadrol: Another NMDA receptor antagonist with similar effects but different pharmacokinetic properties.

Phencyclidine: Known for its dissociative anaesthetic properties, similar to Dioxadrol Hydrochloride but with a higher potential for abuse.

Ketamine: A widely used anaesthetic with NMDA receptor antagonistic properties, but with a different safety profile.

Uniqueness: this compound is unique due to its specific structure, which allows for selective NMDA receptor antagonism. Its development as an analgesic was halted due to side effects, but it remains a valuable compound for research into NMDA receptor function and potential therapeutic applications .

生物活性

Dioxadrol hydrochloride, a compound initially developed as an analgesic, is primarily recognized for its dissociative anesthetic properties and its role as an NMDA receptor antagonist . This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is synthesized from 2,2-diphenyl-1,3-dioxolan-4-yl)piperidine. It exists in various isomeric forms, with the dextrorotatory form (dexoxadrol) exhibiting significant pharmacological activity resembling that of phencyclidine (PCP) . The compound's synthesis involves crystallization from methanol, yielding a product with a melting point of 256-260°C .

Dioxadrol exerts its effects by antagonizing the NMDA receptor, which is crucial for excitatory neurotransmission and synaptic plasticity. By blocking this receptor, dioxadrol inhibits calcium ion influx and neurotransmitter release, leading to its anesthetic and dissociative effects .

Pharmacological Properties

This compound has been shown to have several pharmacological properties :

- Analgesic Effects : Initially developed for pain relief, its use was limited due to adverse effects such as hallucinations and nightmares.

- Dissociative Anesthesia : Similar to ketamine and PCP, it induces a state where patients may feel detached from their environment and themselves.

- Psychotomimetic Effects : The compound can produce symptoms akin to psychosis, including hallucinations and altered perceptions .

Comparative Binding Affinity

The binding affinity of dioxadrol and its enantiomers at NMDA receptors has been studied extensively. The following table summarizes the comparative binding affinities:

| Compound | Binding Affinity (nM) | Notes |

|---|---|---|

| Dexoxadrol | 0.32 | High affinity for NMDA receptors |

| Levoxadrol | >10 | Lower affinity compared to dexoxadrol |

| Racemic Dioxadrol | 1.0 | Intermediate binding affinity |

Case Studies

A series of studies have demonstrated the biological activity of dioxadrol in animal models:

- Monkey Discrimination Study : In a controlled setting with rhesus monkeys trained to discriminate between ketamine and saline, dexoxadrol maintained response rates similar to those of ketamine at doses around 0.32 mg/kg/injection. This indicates its potential as a reinforcing agent .

- Clinical Observations : A case series involving patients presenting with PCP intoxication highlighted similar clinical features observed with dioxadrol use. Symptoms included retrograde amnesia, nystagmus, hypertension, and psychomotor agitation .

- Binding Studies : Research has shown that dexoxadrol effectively displaces labeled TCP from binding sites in rat brain membranes, confirming its interaction with PCP-related receptors .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of dioxadrol derivatives:

- Stereochemical Investigations : The absolute configuration of dexoxadrol was determined using X-ray crystallography, revealing critical insights into its receptor binding capabilities .

- Electrophysiological Studies : Whole-cell voltage-clamp recordings indicated that dioxadrol can block voltage-dependent potassium channels similarly to PCP .

特性

CAS番号 |

3666-69-1 |

|---|---|

分子式 |

C20H24ClNO2 |

分子量 |

345.9 g/mol |

IUPAC名 |

2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H |

InChIキー |

GYPWNVSWCIMIHQ-UHFFFAOYSA-N |

SMILES |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

正規SMILES |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Key on ui other cas no. |

23257-58-1 3666-69-1 |

ピクトグラム |

Acute Toxic; Irritant |

同義語 |

2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine dioxadrol dioxadrol hydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。